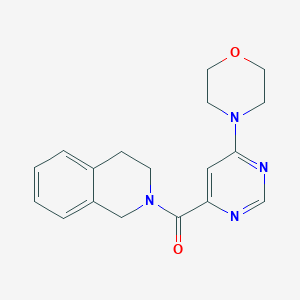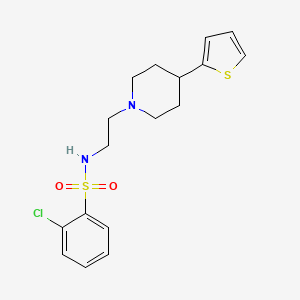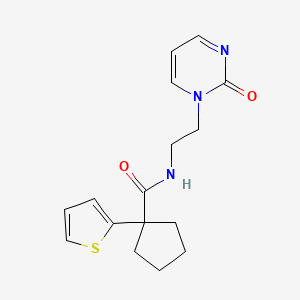![molecular formula C13H10BrN5O2 B2709042 3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893922-97-9](/img/structure/B2709042.png)
3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a bromophenyl group at the 3-position, an oxopropyl group at the 6-position, and a triazolo[4,5-d]pyrimidin-7-one core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. This reaction forms an intermediate, which is then cyclized using hydrazine hydrate to yield the triazolopyrimidine core.
Introduction of the Oxopropyl Group: The oxopropyl group can be introduced by reacting the triazolopyrimidine core with 2-bromoacetone in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The oxopropyl group can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The triazolopyrimidine core can be reduced under suitable conditions to yield dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and primary amines. Reaction conditions typically involve the use of polar aprotic solvents, such as dimethylformamide, at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted triazolopyrimidines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids or ketones derived from the oxidation of the oxopropyl group.
Reduction Reactions: Products include dihydrotriazolopyrimidines with reduced core structures.
科学的研究の応用
3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound can serve as a probe for studying the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It can be utilized in the development of new catalysts and reagents for various chemical processes.
作用機序
The mechanism of action of 3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the binding affinity of the compound to its target, while the triazolopyrimidine core can modulate the activity of the target protein. The oxopropyl group may also contribute to the overall binding interactions and stability of the compound-target complex. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological effects.
類似化合物との比較
Similar Compounds
3-(4-Bromobenzyl)-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol: This compound has a similar triazolopyrimidine core but with a bromobenzyl group instead of a bromophenyl group.
2-{3-[4-(3-Bromophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride: This compound features a triazolopyridine core and a bromophenyl group attached to a piperazine ring.
Uniqueness
3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern and the presence of both bromophenyl and oxopropyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-(4-bromophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN5O2/c1-8(20)6-18-7-15-12-11(13(18)21)16-17-19(12)10-4-2-9(14)3-5-10/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQXONPKHLRZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2708959.png)
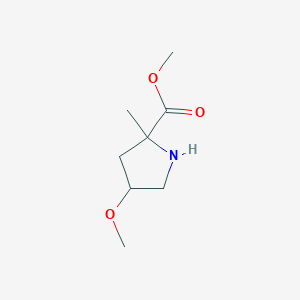
![1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2708963.png)
![5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2708967.png)
![N-methyl-N-(3-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2708968.png)
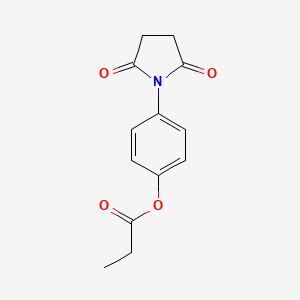
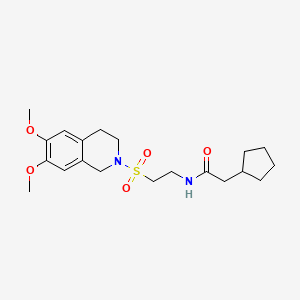
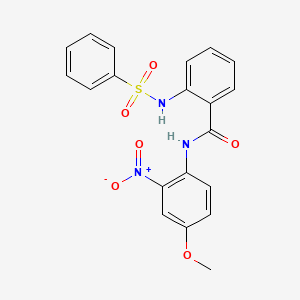
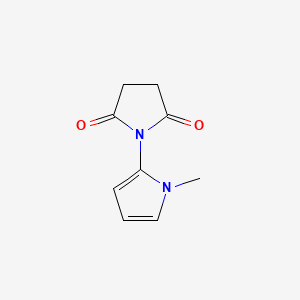
![ethyl 4,5-dimethyl-2-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2708975.png)
![N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2708976.png)
